2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require heating and the use of solvents such as toluene or ethanol. Industrial production methods may involve solventless conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new pharmaceuticals, herbicides, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound binds to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives. These compounds share a common scaffold but differ in their substituents, which can significantly affect their biological activity and chemical reactivity . Examples of similar compounds include:
- N-isoindoline-1,3-dione
- 4-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-15-13-22-21(23-14-15)28-16-7-9-24(10-8-16)11-12-25-19(26)17-5-3-4-6-18(17)20(25)27/h3-6,13-14,16H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYJQVMVJNXSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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